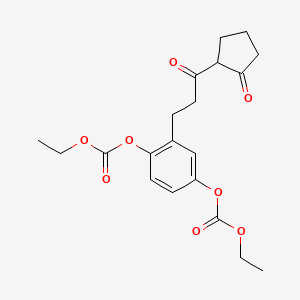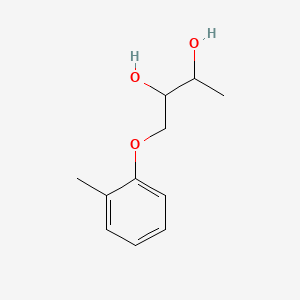
1-(2-Methylphenoxy)butane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylphenoxy)butane-2,3-diol is an organic compound that features a butane backbone with hydroxyl groups at the 2nd and 3rd positions and a 2-methylphenoxy group attached to the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenoxy)butane-2,3-diol can be achieved through several methods. One common approach involves the reaction of 2-methylphenol with butane-2,3-diol in the presence of a strong acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the reaction, and the product can be purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylphenoxy)butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Formation of 1-(2-Methylphenoxy)butane-2,3-dione.
Reduction: Formation of this compound.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methylphenoxy)butane-2,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(2-Methylphenoxy)butane-2,3-diol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenoxy group can interact with aromatic residues in proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylphenoxy)butane-2,3-diol: Similar structure but with a different position of the methyl group on the phenoxy ring.
1-(2-Ethylphenoxy)butane-2,3-diol: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Methylphenoxy)propane-2,3-diol: Similar structure but with a propane backbone instead of butane.
Uniqueness
1-(2-Methylphenoxy)butane-2,3-diol is unique due to the specific positioning of the methyl group on the phenoxy ring and the butane backbone, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
63991-95-7 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
1-(2-methylphenoxy)butane-2,3-diol |
InChI |
InChI=1S/C11H16O3/c1-8-5-3-4-6-11(8)14-7-10(13)9(2)12/h3-6,9-10,12-13H,7H2,1-2H3 |
Clave InChI |
IPOLRLFQPJCFET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


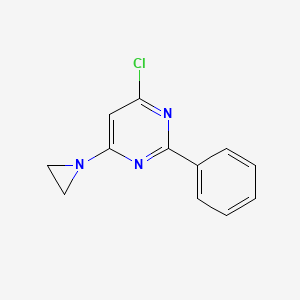
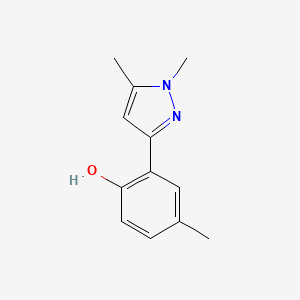
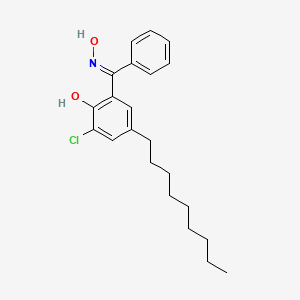
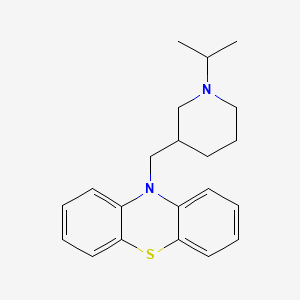
![6-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13954257.png)
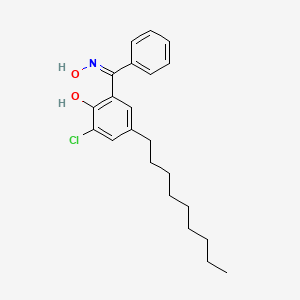
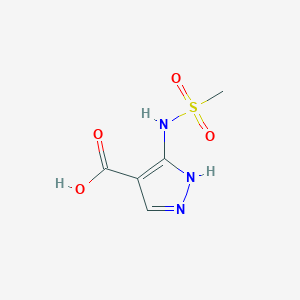


![2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-](/img/structure/B13954277.png)
